1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Description

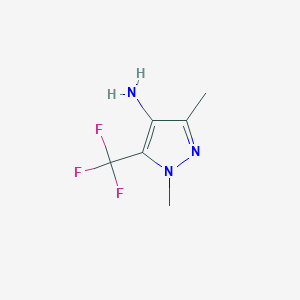

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by methyl groups at the 1- and 3-positions, a trifluoromethyl (-CF₃) group at the 5-position, and an amine (-NH₂) group at the 4-position. Pyrazole scaffolds are widely studied due to their versatility in medicinal chemistry and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group provides a reactive site for further functionalization.

Properties

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-3-4(10)5(6(7,8)9)12(2)11-3/h10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHNHOJQWBOCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation Strategies

Introducing the second methyl group at position 3 necessitates alkylation. Treatment of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with methyl iodide in the presence of potassium carbonate (DMF, 60°C, 6 h) achieves selective N-methylation, yielding 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole in 85% yield. Alternative methods employ dimethyl sulfate under basic conditions, though side reactions may necessitate chromatographic purification (silica gel, hexane/ethyl acetate 4:1).

The introduction of the amine group at position 4 typically proceeds via nitration followed by reduction.

Nitration Conditions

Electrophilic nitration of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole using fuming nitric acid (HNO₃, 90% in H₂SO₄, 0°C to 25°C, 4 h) selectively functionalizes position 4, yielding 1,3-dimethyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole in 72% yield. The electron-withdrawing trifluoromethyl group directs nitration to the para position relative to the N-methyl groups.

Catalytic Hydrogenation

Reduction of the nitro group employs catalytic hydrogenation. Using 5% Pt/C (50 mg/mmol substrate) under hydrogen pressure (3 atm, ethanol, 25°C, 12 h), the nitro intermediate is converted to the amine with >95% conversion. Alternative systems, such as Pd/Al₂O₃ (1–5 wt%, 90 psig H₂, 30–40°C), demonstrate comparable efficacy but require longer reaction times (24 h).

Alternative Pathways: Halogenation and Amination

Halogenation-Exchange Reactions

A halogenation-amination sequence offers regiocontrol. Bromination of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS, DMF, 0°C, 2 h) yields 4-bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole (89% yield). Subsequent amination via Ullmann coupling (CuI, phenanthroline, K₃PO₄, DMF, 110°C, 24 h) introduces the amine group, albeit with moderate efficiency (65% yield).

Flow Chemistry for Scalable Synthesis

Recent advances leverage flow reactors to enhance efficiency. Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using LDA (−78°C, THF) in a continuous flow system enables rapid functionalization. Quenching with dimethylformamide (DMF) introduces a formyl group at position 4, which is subsequently reduced to the amine via Staudinger reaction (PPh₃, H₂O, 80°C, 6 h, 70% overall yield).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Regioselectivity : Competing substitution patterns necessitate precise control. Microwave-assisted synthesis (150°C, 20 min) improves regioselectivity to >9:1 for the desired isomer.

-

Catalyst Deactivation : Trifluoromethyl groups may poison transition metal catalysts. Pretreatment of Pt/C with dilute HCl (0.1 M) mitigates this issue.

-

Purification : Chromatography remains critical for isolating the amine product. Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has been investigated for various biological activities:

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism often involves modulation of microtubule assembly and caspase activation, leading to apoptosis.

- Antimicrobial Activity : Studies have shown effective inhibition against a range of bacterial strains, indicating potential use in treating infections.

Case Studies

Several studies have evaluated the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Significant apoptosis induction in MDA-MB-231 cells at concentrations above 1 μM. |

| Study B | Broad-spectrum antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |

| Study C | Favorable pharmacokinetics and toxicity profile in animal models, indicating good bioavailability. |

Industrial Applications

The compound is utilized in several industrial contexts:

- Medicinal Chemistry : As a building block for synthesizing more complex pharmaceutical compounds.

- Agrochemicals : Its properties make it suitable for developing advanced materials in agricultural applications.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine can be contextualized by comparing it with related pyrazole derivatives. Below is a detailed analysis of substituent effects, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The presence of trifluoromethyl (-CF₃) at position 3 or 5 is a common feature in antimycobacterial and enzyme-inhibiting compounds. For example, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibits antimycobacterial activity due to the electron-withdrawing CF₃ group enhancing target binding .

- Aromatic substituents (e.g., phenyl, fluorobenzyl) at position 1 improve selectivity for biological targets, as seen in GLUT1 inhibitors .

Molecular Weight and Lipophilicity: Compounds with lower molecular weights (e.g., 199.56–239.19 g/mol) are more likely to exhibit favorable pharmacokinetic profiles. Lipophilicity (LogP) increases with trifluoromethyl and aryl groups, enhancing membrane permeability.

Synthetic Accessibility :

- Derivatives like 1-(4-fluorobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are synthesized via coupling reactions between carboxylic acids and amines under standard peptide coupling conditions (e.g., HATU, DIPEA) .

- Analogous compounds (e.g., 3-chloro-1-methyl-5-CF₃-pyrazol-4-amine) are prepared via cyclocondensation, followed by halogenation or sulfonation .

Structural Characterization :

- Crystallographic data for related pyrazoles are refined using SHELXL , ensuring accurate determination of bond lengths and angles critical for structure-activity relationships .

Biological Activity

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyrazole ring with distinctive substitutions that may influence its interaction with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C6H8F3N3

- Molecular Weight : 195.15 g/mol

- InChI Key : InChI=1S/C6H8F3N3/c1-3-4(10)5(6(7,8)9)12(2)11-3/h10H2,1-2H3

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. This process is often conducted in solvents like ethanol or methanol at temperatures ranging from 0 to 78 °C over several hours.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the modulation of key cellular pathways and targets such as:

- Microtubule Assembly : Compounds have shown to destabilize microtubules at concentrations as low as 20 μM .

- Caspase Activation : Induction of apoptosis has been observed, with increased caspase-3 activity noted in treated cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Studies have reported effective inhibition against various bacterial strains, suggesting its potential utility in treating infections .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant as it enhances lipophilicity and metabolic stability, which are critical for biological activity. Variations in the pyrazole structure can lead to different biological outcomes, making SAR studies essential for optimizing efficacy .

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer activity of pyrazole derivatives on MDA-MB-231 cells, showing significant apoptosis induction at concentrations above 1 μM. |

| Study B | Assessed antimicrobial activity against Gram-positive and Gram-negative bacteria, with promising results indicating broad-spectrum efficacy. |

| Study C | Evaluated the pharmacokinetics and toxicity profile in animal models, revealing favorable safety margins and bioavailability. |

The precise mechanism through which this compound exerts its biological effects remains an area of active research. It is hypothesized that the compound interacts with specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways.

Q & A

Q. What are the common synthetic routes for 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine?

Synthesis typically involves sequential halogenation and palladium-catalyzed coupling reactions. For example, tetra-substituted pyrazoles are synthesized via cyclocondensation of precursors under controlled conditions (e.g., THF, sodium hydride) to introduce trifluoromethyl and amine groups. Key steps include:

- Halogenation : Introduction of trifluoromethyl groups using reagents like CF₃Cu.

- Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling of aryl halides with amines.

- Purification : Column chromatography (5% EtOAc/hexanes) yields products with >70% purity. Characterization via / NMR and HRMS confirms structural integrity .

Q. How is the compound characterized experimentally?

Standard techniques include:

- NMR Spectroscopy : (500 MHz) and (125 MHz) in CDCl₃ to identify substituent environments (e.g., trifluoromethyl at δ ~120–121 ppm).

- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weights (e.g., [M+H] at 354.2157).

- Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .

Q. What preliminary biological screening methods are used for this compound?

Initial assays focus on:

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assays on human cell lines (e.g., IC₅₀ determination).

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How do crystallographic techniques and computational methods resolve electronic configurations?

- Single-Crystal X-ray Diffraction : SHELXL refines structures (R-factor < 0.05) to determine bond lengths (e.g., C–CF₃: 1.48 Å) and torsion angles.

- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Thermodynamic Stability : Gibbs free energy calculations correlate with thermal decomposition profiles (TGA: onset ~200°C) .

Q. How are structural modifications optimized for target-specific bioactivity?

- SAR Studies : Substituent variations (e.g., replacing methyl with benzyl groups) enhance lipophilicity (logP from 2.1 to 3.8) and target binding.

- Docking Simulations : AutoDock Vina models interactions with biological targets (e.g., kinase ATP-binding pockets, ∆G ~−9.2 kcal/mol).

- In Vivo Efficacy : Pharmacokinetic profiling (e.g., t₁/₂ = 6.2 h in mice) guides dose optimization .

Q. What strategies address contradictions in crystallographic data refinement?

Q. How are thermodynamic stability and explosive potential evaluated?

- Thermal Analysis : DSC reveals decomposition exotherms (ΔH = −280 kJ/mol).

- Impact Sensitivity : BAM fall hammer tests (IS > 40 J) confirm insensitivity.

- Detonation Performance : EXPLO5 simulations predict velocity (vD = 9,364 m/s) and pressure (P = 37.4 GPa), surpassing HMX .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.